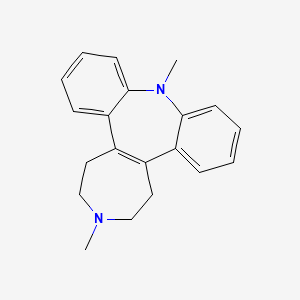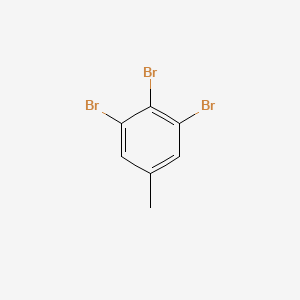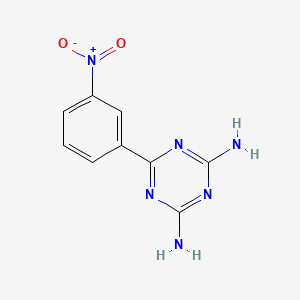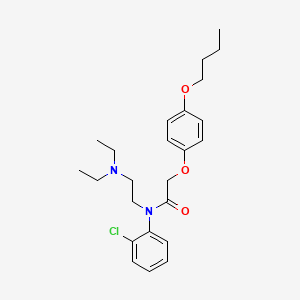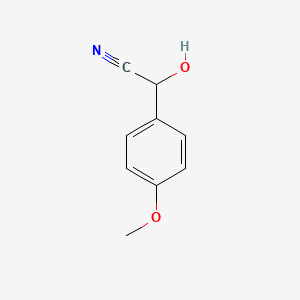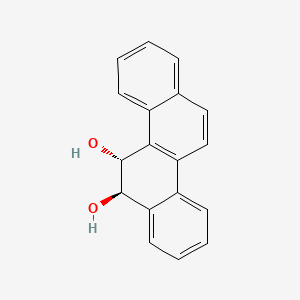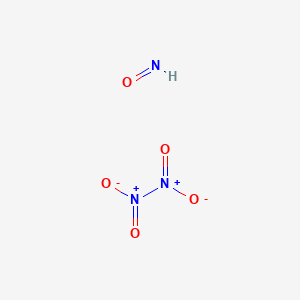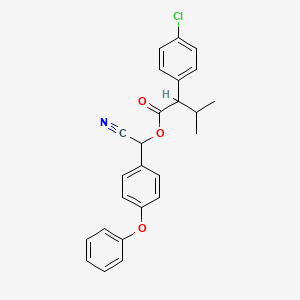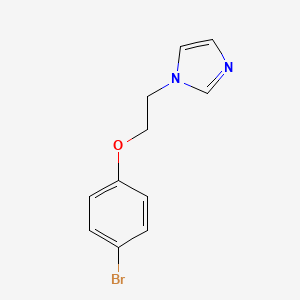
1-(2-(4-bromophenoxy)ethyl)-1H-imidazole
Overview
Description
Synthesis Analysis
The synthesis of “1-(2-(4-bromophenoxy)ethyl)-1H-imidazole” involves the use of 1- [2- (4-Bromophenoxy)ethyl]pyrrolidine, which was used in the synthesis of 4-OCH 2 CH 2 -pyrrolidine .Molecular Structure Analysis
The molecular formula of “this compound” is C12H16BrNO . The average mass is 270.165 Da and the monoisotopic mass is 269.041504 Da .Scientific Research Applications
Antimicrobial and Antifungal Properties
1-(2-(4-bromophenoxy)ethyl)-1H-imidazole and its derivatives exhibit significant antimicrobial and antifungal activities. Research has demonstrated the potential of these compounds in inhibiting the growth of various microbial and fungal species. For instance, certain imidazole derivatives have been synthesized and shown to possess potent antimicrobial properties against Candida albicans, highlighting their potential in addressing fungal infections (Narwal et al., 2012). Similarly, another study synthesized new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole derivatives, evaluating their antifungal activity against a range of fungi including Candida albicans, Candida glabrata, Aspergillus fumigatus, and an azole-resistant petite mutant of C. glabrata. This research provided preliminary structure-activity relationship results, offering insights into the potential therapeutic applications of these compounds (Chevreuil et al., 2008).
Enzyme Inhibition and Pharmaceutical Potential
This compound has shown promising results in the inhibition of specific enzymes, which can be leveraged in pharmaceutical applications. For example, a series of 1-[(aryloxy)alkyl]-1H-imidazoles were synthesized and tested for inhibitory activity against nitric oxide synthase isoforms. Notably, 1-[2-(4-bromophenoxy)ethyl]-1H-imidazole demonstrated selective inhibitory activity against the neuronal isoform, making it a compound of interest for further research and potential therapeutic use (Salerno et al., 1999).
Corrosion Inhibition
Imidazole derivatives, including this compound, have been studied for their corrosion inhibition properties. Research exploring the corrosion inhibition efficacy of various imidazole derivatives on mild steel in acidic solutions has shed light on the potential industrial applications of these compounds. This research highlighted the importance of functional groups in enhancing corrosion inhibition efficiency, indicating the potential for imidazole derivatives in protecting metals from corrosion (Prashanth et al., 2021).
properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSKOSCGJSFYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357754 | |
| Record name | 1-[2-(4-bromophenoxy)ethyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250600-43-2 | |
| Record name | 1-[2-(4-bromophenoxy)ethyl]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



